molecular formula C16H20N6O3 B12172711 ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12172711
M. Wt: 344.37 g/mol
InChI Key: BWPDYCVAFSJLDO-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-tetrazole with a phenyl carbonyl chloride derivative to form the intermediate compound. This intermediate is then reacted with piperazine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction of the phenyl carbonyl group results in the corresponding alcohol .

Scientific Research Applications

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The phenyl and piperazine moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

ethyl 4-[3-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H20N6O3/c1-3-25-16(24)21-9-7-20(8-10-21)15(23)13-5-4-6-14(11-13)22-12(2)17-18-19-22/h4-6,11H,3,7-10H2,1-2H3

InChI Key

BWPDYCVAFSJLDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=NN=N3)C

Origin of Product

United States

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